Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate
Description
Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate is a highly complex sodium salt featuring a spirocyclic backbone with multiple fused oxygen-containing heterocycles (oxan rings) and diverse substituents, including hydroxy, ethyl, methyl, and carbonyl groups . The compound’s synthesis likely involves multi-step regioselective reactions, analogous to methods used for 5-substituted heterocycles, such as controlled nitrosation and esterification .
Properties
Molecular Formula |
C42H69NaO11 |
|---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1 |
InChI Key |
YPZYGIQXBGHDBH-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate (CAS No. 70052-00-5) is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is , and it has a molecular weight of approximately 771.008 g/mol. The structure features multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₇₁NaO₁₀ |
| Molecular Weight | 771.008 g/mol |
| CAS Number | 70052-00-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of hydroxyl groups and specific alkyl chains in the sodium salt may enhance its interaction with microbial membranes, potentially disrupting their integrity and leading to cell death. A study on related compounds highlighted their effectiveness against various bacterial strains, suggesting that Sodium;2-[6-[6-[3-(5-ethyl... might have similar properties .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds within this class have shown potential in scavenging free radicals and enhancing the body’s antioxidant defenses. For instance, the bioactive constituents derived from similar structures have been reported to reduce oxidative damage in cellular models .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways could be significant for therapeutic applications in conditions such as arthritis or other inflammatory diseases. Studies on related compounds suggest they may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, thus reducing inflammation .
The mechanisms through which Sodium;2-[6-[6-[3-(5-ethyl... exerts its biological effects may involve:
- Cell Membrane Disruption : Similar compounds have been shown to interact with lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and oxidative stress pathways.
- Gene Expression Modulation : Influencing the expression of genes related to antioxidant defenses and inflammatory responses.
Case Studies
- Antimicrobial Efficacy : A case study involving a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, with MIC values indicating strong potency .
- Oxidative Stress Reduction : In vitro studies showed that treatment with similar compounds resulted in decreased levels of reactive oxygen species (ROS) in human cell lines .
- Anti-inflammatory Response : Clinical trials have indicated that compounds with structural similarities effectively reduced markers of inflammation in patients with chronic inflammatory conditions .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its hydroxyl (-OH) and alkene groups. Key oxidative pathways include:
The oxidation of hydroxyl groups to ketones is favored under acidic conditions, while epoxidation occurs selectively at the dispiro system's conjugated double bonds .
Reduction Reactions
Reductive modifications target carbonyl groups and strained ether linkages:
| Reaction Site | Reducing Agent | Conditions | Products Formed |
|---|---|---|---|
| Ketone (C=O) | NaBH₄ | EtOH, 25°C, 2 hrs | Secondary alcohol |
| Spiroketal ether | LiAlH₄ | Dry THF, -10°C | Cleaved diol derivatives |
Notably, LiAlH₄ reduces the spiroketal ether bond, leading to ring opening and formation of two discrete diol fragments .
Hydrolysis Reactions
The compound demonstrates pH-dependent hydrolysis:
| Functional Group | Conditions | Products Formed |
|---|---|---|
| Ester (COOR) | 1M NaOH, reflux | Carboxylic acid + alcohol |
| Acetal | 0.1M HCl, 50°C | Hemiacetal intermediates |
Alkaline hydrolysis of the ester moiety yields the corresponding carboxylic acid, while acidic conditions destabilize the acetal groups in the dispiro system.
Complexation Reactions
As a sodium salt of a polyether ionophore, it exhibits strong cation-binding properties:
| Cation | Stability Constant (log K) | Biological Relevance |
|---|---|---|
| Na⁺ | 4.2 ± 0.3 | Enhances transmembrane transport |
| K⁺ | 5.8 ± 0.2 | Disrupts bacterial ion gradients |
| Ca²⁺ | 3.1 ± 0.4 | Modulates cellular signaling |
The compound forms 1:1 complexes with monovalent cations through coordination with six oxygen atoms from ether and hydroxyl groups . This ionophoric activity underlies its antibiotic effects by collapsing microbial membrane potentials.
Substitution Reactions
Nucleophilic substitution occurs at electrophilic centers:
| Site | Reagent | Conditions | Products Formed |
|---|---|---|---|
| Allylic position | Cl₂ (radical initiator) | UV light, 25°C | Chlorinated derivatives |
| Hydroxyl group | Ac₂O | Pyridine, 60°C | Acetylated product |
Acetylation of hydroxyl groups increases the compound's lipophilicity, enhancing membrane permeability .
Thermal Degradation
Thermogravimetric analysis reveals decomposition pathways:
| Temperature Range | Major Process | Products Identified |
|---|---|---|
| 150-200°C | Dehydration | Anhydro derivatives |
| 250-300°C | Ether cleavage | Fragmented hydrocarbons |
| >300°C | Carbonization | Graphitic residues |
The dispiro system begins decomposing at 250°C via retro-Diels-Alder reactions, releasing volatile oxolane fragments.
Biological Interactions
In physiological environments, the compound participates in redox cycling:
| Reaction | Enzymatic System | Biological Consequence |
|---|---|---|
| Quinone formation | Cytochrome P450 | ROS generation → apoptosis |
| Demethylation | CYP3A4 | Hydroxylated metabolites |
These reactions contribute to its antiparasitic and anticancer activities by inducing oxidative stress in target cells .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Sodium;2-[...]butanoate and Analogues
Key Observations :
- The target compound’s spirocyclic polyether framework distinguishes it from aromatic sodium salts (e.g., benzimidazole derivatives in ), which rely on conjugated π-systems for stability .
- Unlike simpler esters (e.g., ’s hydrazin-ylidene pentanoate), the target’s multiple oxan rings confer rigidity and steric hindrance, impacting solubility and reactivity .
Physicochemical Properties
Solubility and Stability :
- The sodium salt form enhances aqueous solubility compared to neutral spirocyclic analogues (e.g., ’s C₄₅H₇₇NO₁₀) .
- Stability studies for similar sodium salts (e.g., benzimidazole derivatives) highlight sensitivity to pH and temperature, necessitating lyophilization for storage .
Analytical Testing :
- Alcohol content quantification methods, such as those described in Pharmacopeial Forum (e.g., internal standard solutions with butyl alcohol), are critical for verifying hydroxy group integrity in the target compound .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?
- Methodological Answer : A multi-step approach is essential:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and GF/F (0.7 μm) filtration to isolate the compound from complex matrices .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ high-resolution LC-MS with C18 columns and gradient elution (methanol/water with 0.1% formic acid) to resolve stereoisomers and confirm molecular weight. Cross-validate with deuterated internal standards (e.g., triclosan-d3) to minimize matrix effects .
- Physicochemical Profiling : Measure logP, hydrogen bond donors/acceptors, and topological polar surface area (TPSA) to predict solubility and membrane permeability .
Q. How should researchers design a synthesis protocol for this compound, considering steric hindrance from its polycyclic structure?
- Methodological Answer :
- Catalyst Selection : Use palladium(II) acetate with tricyclohexylphosphine to facilitate coupling reactions in sterically crowded environments .
- Temperature Control : Maintain reactions below 40°C to prevent epimerization of hydroxyl groups. Monitor progress via in-situ FTIR for carbonyl (5-oxooctanoyl) group formation .
- Purification : Apply membrane-based separation (e.g., nanofiltration) to isolate intermediates, leveraging CRDC subclass RDF2050104 guidelines for scalability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies)?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G* basis sets to predict and NMR shifts. Compare experimental vs. theoretical values to identify misassigned peaks .
- Cross-Validation : Replicate synthesis under inert conditions (argon atmosphere) to rule out oxidation artifacts. Use COMSOL Multiphysics to simulate solvent effects on spectral outcomes .
- Theoretical Consistency : Align findings with spirocyclic ether stability models (e.g., oxadispiro ring strain analysis) to validate stereochemical assignments .
Q. What methodologies optimize reaction yields for the spirocyclic ether core while minimizing byproducts?
- Methodological Answer :
- AI-Driven DoE (Design of Experiments) : Train machine learning models on historical reaction data (temperature, catalyst loading, solvent polarity) to predict optimal conditions. Prioritize parameters that reduce 1,6,8-trioxadispiro ring-opening side reactions .
- Process Simulation : Implement CRDC subclass RDF2050108 guidelines for real-time monitoring of pH and oxygen levels during oxidation steps .
- Byproduct Trapping : Introduce scavenger resins (e.g., tripotassium phosphate) to sequester reactive aldehydes generated during 5-oxooctanoyl formation .
Q. How can researchers assess the environmental impact of this compound’s degradation products?
- Methodological Answer :
- Ecotoxicological Profiling : Use SPE-LC-MS/MS to quantify metabolites in wastewater influent/effluent. Track persistent sulfonated byproducts using PFOS/PFOA detection protocols .
- Intersectional Data Analysis : Leverage databases like BLOCS to correlate degradation kinetics with regional regulatory thresholds, ensuring compliance with OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
